molecular formula C23H25N5OS B2842229 2-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-4-carboxamide CAS No. 1903686-97-4

2-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-4-carboxamide

Cat. No.: B2842229
CAS No.: 1903686-97-4
M. Wt: 419.55
InChI Key: XPGXCEIOBWHNOG-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a piperidine ring, a thiazole ring, and a tetrahydrocinnoline ring . These structural components are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the different rings and the attachment of the functional groups. The synthesis would likely involve techniques common in organic chemistry, such as condensation reactions, ring-closing reactions, and amide bond formations .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods .

Scientific Research Applications

Antituberculosis Activity

Thiazole derivatives, through molecular hybridization, have been synthesized and evaluated for their in vitro antituberculosis activity. A promising compound was identified for its potential against Mycobacterium tuberculosis, showcasing significant inhibitory effects without cytotoxicity at relevant concentrations (Jeankumar et al., 2013). This indicates the potential of structurally related compounds, such as 2-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-4-carboxamide, in TB treatment research.

Antimicrobial Activity

Research on thiazolidinone and thiazole derivatives has demonstrated various degrees of antimicrobial activity against a range of bacteria and fungi. These compounds, synthesized through different chemical reactions, were tested against organisms like Staphylococcus aureus, Escherichia coli, and Candida albicans, showing moderate to high antimicrobial properties (Patel, Patel, Kumari, & Patel, 2012). This suggests the potential utility of this compound in developing new antimicrobial agents.

Anti-inflammatory Activities

Compounds containing thiazole and related heterocycles have been explored for their anti-inflammatory activities. A study on thiazolo[3,2-a]pyrimidine derivatives reported moderate anti-inflammatory activity, hinting at the potential therapeutic benefits of thiazole derivatives in inflammation-related conditions (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry and have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and the conditions under which it is used. Proper safety precautions should be taken when handling this compound, especially if it is biologically active .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, the development of synthesis methods, and the investigation of its physical and chemical properties .

Properties

IUPAC Name

2-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c29-22(20-15-30-23(25-20)16-6-2-1-3-7-16)24-18-10-12-28(13-11-18)21-14-17-8-4-5-9-19(17)26-27-21/h1-3,6-7,14-15,18H,4-5,8-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGXCEIOBWHNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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